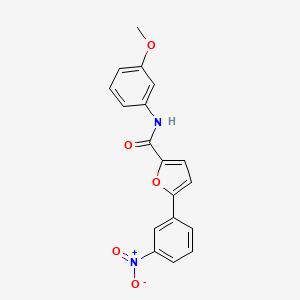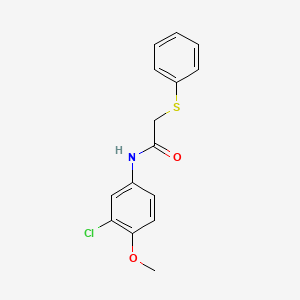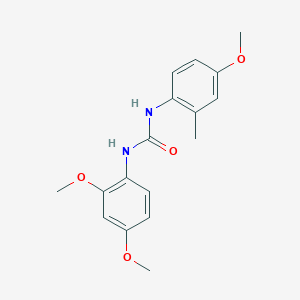
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea, also known as DMU-212, is a synthetic compound that has been studied for its potential therapeutic applications. DMU-212 belongs to a class of compounds known as ureas, which have been found to have a wide range of biological activities.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival. The inhibition of these enzymes and signaling pathways is thought to be responsible for the anti-inflammatory, anticancer, and neuroprotective effects of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to protect neurons from oxidative stress and apoptosis, which could make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to obtain a high degree of purity. N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is also stable under a wide range of conditions, which makes it easy to handle in lab experiments. However, N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has not been extensively studied in vivo, which means that its pharmacokinetics and toxicity are not well understood.
Orientations Futures
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study the pharmacokinetics and toxicity of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea in vivo, which could provide important information for its potential use as a therapeutic agent. Furthermore, the development of analogs of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea could lead to the discovery of compounds with improved biological activity and pharmacokinetic properties. Overall, the study of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has the potential to lead to the development of new and effective treatments for a wide range of diseases.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea is synthesized through a reaction between 2,4-dimethoxyaniline and 4-methoxy-2-methylbenzene-1,3-diamine. The reaction is catalyzed by copper(II) acetate and is carried out in the presence of potassium carbonate in acetonitrile. The product is then purified through column chromatography to obtain pure N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea. The synthesis method of N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, anticancer, and neuroprotective properties. N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, N-(2,4-dimethoxyphenyl)-N'-(4-methoxy-2-methylphenyl)urea has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-9-12(21-2)5-7-14(11)18-17(20)19-15-8-6-13(22-3)10-16(15)23-4/h5-10H,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBIRRIEPPJXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(4-methoxy-2-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
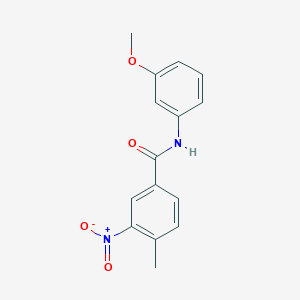
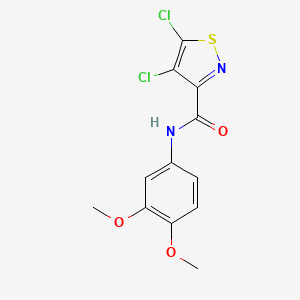
![1-ethyl-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5781923.png)
![2-cyano-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5781927.png)

![ethyl {[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5781940.png)
![7-(4-fluorophenyl)-1,3-dimethyl-8-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5781942.png)
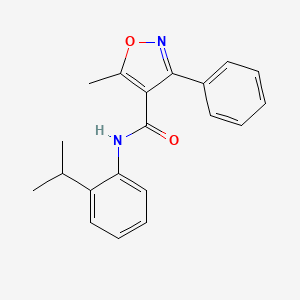
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5781960.png)
